molecular formula C23H31N7O3S B3435545 4,4-dimethyl-8-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

4,4-dimethyl-8-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

Cat. No.: B3435545
M. Wt: 485.6 g/mol
InChI Key: HBUXDYPCJSDARJ-UHFFFAOYSA-N
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Description

4,4-dimethyl-8-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is a complex organic compound with a unique structure that includes multiple rings and heteroatoms

Preparation Methods

The synthesis of 4,4-dimethyl-8-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves multiple steps, including the formation of the core tetracyclic structure and the introduction of morpholine groups. The synthetic route typically involves:

    Formation of the Core Structure: This step involves the cyclization of precursor molecules to form the tetracyclic core. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

    Introduction of Morpholine Groups: The morpholine groups are introduced through nucleophilic substitution reactions. Common reagents for this step include morpholine and its derivatives, which react with electrophilic sites on the core structure.

    Final Modifications: Additional functional groups may be introduced to enhance the compound’s properties. This step may involve further substitution reactions or the use of protecting groups to achieve the desired final structure.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4,4-dimethyl-8-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. Oxidation may lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride. These reactions may reduce ketone or aldehyde groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at electrophilic sites on the compound. Common reagents include halides, amines, and thiols, which can replace existing functional groups with new ones.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4-dimethyl-8-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe to study specific biological pathways. Its interactions with proteins and other biomolecules can provide insights into cellular processes.

    Medicine: The compound’s potential therapeutic properties are of interest for drug development. It may serve as a lead compound for the design of new pharmaceuticals targeting specific diseases.

    Industry: The compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics to polymers or other industrial products.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-8-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar compounds to 4,4-dimethyl-8-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine include:

These compounds share similar core structures but differ in the substituents attached to the core The unique features of 4,4-dimethyl-8-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[87002,7

Properties

IUPAC Name

4,4-dimethyl-8-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N7O3S/c1-23(2)13-15-16(14-33-23)21(30-7-11-32-12-8-30)25-22-17(15)18-19(34-22)20(27-28-26-18)24-3-4-29-5-9-31-10-6-29/h3-14H2,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUXDYPCJSDARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NN=N4)NCCN5CCOCC5)N6CCOCC6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-dimethyl-8-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
Reactant of Route 2
Reactant of Route 2
4,4-dimethyl-8-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
Reactant of Route 3
4,4-dimethyl-8-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
Reactant of Route 4
4,4-dimethyl-8-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
Reactant of Route 5
4,4-dimethyl-8-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
Reactant of Route 6
4,4-dimethyl-8-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

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